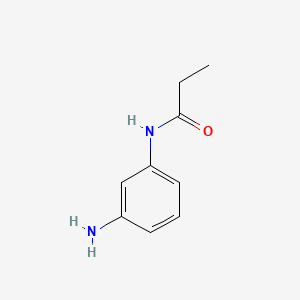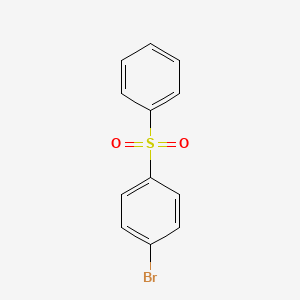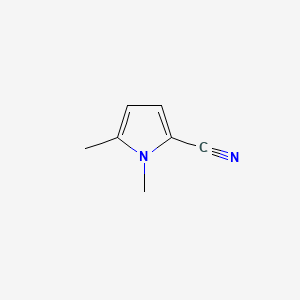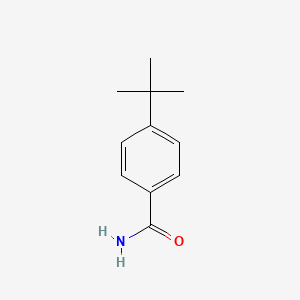![molecular formula C37H35N2NaO8S2 B1266128 Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate CAS No. 33628-03-4](/img/structure/B1266128.png)
Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of sulfonate-containing compounds often involves complex reactions utilizing various sulfone and sulfonate precursors. For instance, Yoshimoto and Kishida (1970) described the reaction of phenyl 2-propynyl sulfone with substituted benzaldehydes, resulting in 1-phenylsulfonyl-4-substitutedphenyl-trans-3-buten-2-ones, showcasing the versatility of sulfone reactions in creating complex molecular architectures (Yoshimoto & Kishida, 1970). Similar synthetic strategies might be applicable for the compound , demonstrating the critical role of sulfone intermediates in the synthesis of sulfonate derivatives.
Molecular Structure Analysis
The molecular structure of sulfonate compounds is often elucidated using spectroscopic techniques. For example, Oleynik et al. (2007) synthesized sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, where the molecular structure was confirmed through spectroscopic methods, highlighting the importance of such techniques in determining the structure of complex molecules (Oleynik et al., 2007).
Chemical Reactions and Properties
The reactivity of sulfonate compounds with various reagents can lead to a wide range of chemical transformations. For instance, Zheng et al. (2018) utilized sodium dodecyl benzene sulfonate for the Knoevenagel-Michael reaction in aqueous media, demonstrating the catalytic potential of sulfonate derivatives in facilitating carbon-carbon bond formation (Zheng et al., 2018).
Physical Properties Analysis
The physical properties of sulfonate compounds, such as solubility and phase behavior, are crucial for their application in various fields. For example, the study on water-soluble poly(p-phenylene) derivatives by Kim et al. (1998) offers insights into the solubility and photoluminescent properties of sulfonated polymers, which are essential for their use in optoelectronic devices (Kim et al., 1998).
Chemical Properties Analysis
The chemical properties of sulfonate compounds, such as their reactivity and stability, are influenced by their molecular structure. Pilati et al. (1993) explored the synthesis and properties of poly(1,4-butylene isophthalate) containing sodium sulfonate groups, highlighting how the incorporation of sulfonate groups affects the polymer's solubility and thermal properties (Pilati et al., 1993).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The compound has been utilized in the synthesis of biologically active heterocycles, showing potential in antimicrobial activity and as surface-active agents. For instance, its reactions with various substrates have produced products with promising antibacterial activities, suggesting its applicability in developing antimicrobial agents (El-Sayed, 2006).
- Similarly, other studies have focused on the synthesis of novel compounds using similar sodium sulfonate structures, leading to the production of compounds with significant antifungal and antibacterial properties, thereby highlighting the compound's role in medicinal chemistry (Patel & Dhameliya, 2010).
Catalysis and Chemical Reactions
- The compound is also significant in catalysis and chemical synthesis. For instance, it has been used in reactions involving aromatic aldehydes, facilitating efficient catalysis under mild conditions (Zheng et al., 2018).
- Additionally, its role in the synthesis of poly(p-phenylenes), which are important for electroluminescent applications, demonstrates its versatility in materials science (Kim et al., 1998).
Applications in Fuel Cells and Membranes
- In the field of energy, the compound has contributed to the development of novel materials for proton exchange membrane fuel cells. This involves the synthesis of sulfonated poly(arylene ether ketones) containing benzoxazole, highlighting its utility in creating high-performance materials for energy applications (Li et al., 2006).
Propiedades
IUPAC Name |
sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O8S2.Na/c1-2-27(23-36-38(19-9-21-48(40,41)42)32-25-30(15-17-34(32)46-36)28-11-5-3-6-12-28)24-37-39(20-10-22-49(43,44)45)33-26-31(16-18-35(33)47-37)29-13-7-4-8-14-29;/h3-8,11-18,23-26H,2,9-10,19-22H2,1H3,(H-,40,41,42,43,44,45);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBAEQGNAMHPTI-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N2NaO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate | |
CAS RN |
33628-03-4 |
Source


|
| Record name | Benzoxazolium, 5-phenyl-2-[2-[[5-phenyl-3-(3-sulfopropyl)-2(3H)-benzoxazolylidene]methyl]-1-buten-1-yl]-3-(3-sulfopropyl)-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydrogen 5-phenyl-2-[2-[[5-phenyl-3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene]methyl]but-1-enyl]-3-(3-sulphonatopropyl)benzoxazolium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

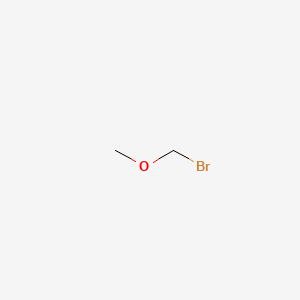

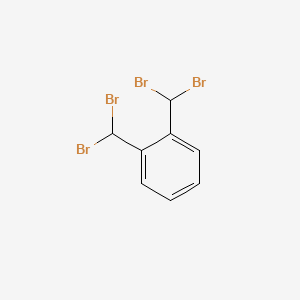

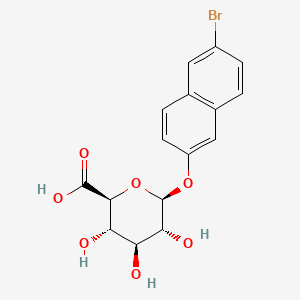



![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)
